molecular formula C20H13BrN2 B1589102 2-(4-bromophenyl)-4-phenylQuinazoline CAS No. 540466-42-0

2-(4-bromophenyl)-4-phenylQuinazoline

Cat. No.: B1589102
CAS No.: 540466-42-0
M. Wt: 361.2 g/mol
InChI Key: FARAOARIVJZINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-4-phenylQuinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities. The compound features a quinazoline core substituted with a 4-bromophenyl group at the 2-position and a phenyl group at the 4-position. This structural arrangement imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-4-phenylQuinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzophenone and 4-bromobenzaldehyde.

    Cyclization Reaction: The key step involves the cyclization of 2-aminobenzophenone with 4-bromobenzaldehyde in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, under reflux conditions. This reaction forms the quinazoline ring system.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-4-phenylQuinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position of the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form quinazoline N-oxides, which have distinct chemical properties.

    Reduction Reactions: Reduction of the quinazoline ring can lead to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products:

    Substitution Reactions: Products include various substituted quinazoline derivatives.

    Oxidation Reactions: Quinazoline N-oxides.

    Reduction Reactions: Dihydroquinazoline derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-4-phenylQuinazoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4-phenylQuinazoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases and G-protein-coupled receptors.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation. The compound’s ability to inhibit specific kinases makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

    2-Phenylquinazoline: Lacks the bromine substitution, resulting in different chemical and biological properties.

    4-Bromo-2-phenylquinazoline: Similar structure but with the bromine atom at a different position.

    2-(4-Chlorophenyl)-4-phenylQuinazoline: Substitution of bromine with chlorine alters the compound’s reactivity and biological activity.

Uniqueness: 2-(4-Bromophenyl)-4-phenylQuinazoline is unique due to the presence of both the bromine and phenyl groups, which confer distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-bromophenyl)-4-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2/c21-16-12-10-15(11-13-16)20-22-18-9-5-4-8-17(18)19(23-20)14-6-2-1-3-7-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARAOARIVJZINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462480
Record name Quinazoline, 2-(4-bromophenyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540466-42-0
Record name Quinazoline, 2-(4-bromophenyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-4-phenylQuinazoline
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenyl)-4-phenylQuinazoline
Reactant of Route 3
Reactant of Route 3
2-(4-bromophenyl)-4-phenylQuinazoline
Reactant of Route 4
Reactant of Route 4
2-(4-bromophenyl)-4-phenylQuinazoline
Reactant of Route 5
Reactant of Route 5
2-(4-bromophenyl)-4-phenylQuinazoline
Reactant of Route 6
Reactant of Route 6
2-(4-bromophenyl)-4-phenylQuinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.